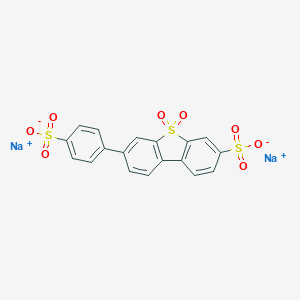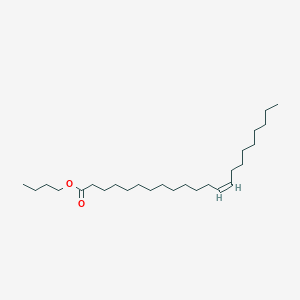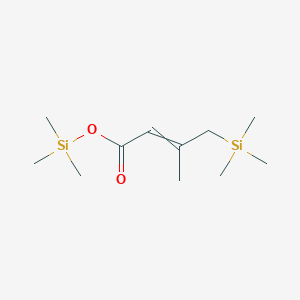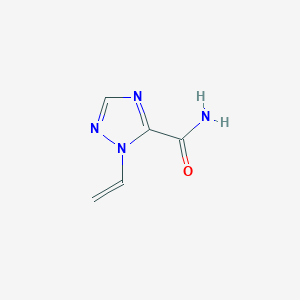
1-Vinyl-1H-1,2,4-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinyl-1H-1,2,4-triazole-5-carboxamide, also known as VTCA, is a nitrogen-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. VTCA is a versatile molecule that has been used in various fields of study, including medicinal chemistry, material science, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been suggested that 1-Vinyl-1H-1,2,4-triazole-5-carboxamide exerts its biological activities by inhibiting enzymes involved in various metabolic pathways. For example, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemische Und Physiologische Effekte
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been reported to exhibit various biochemical and physiological effects. For example, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the growth of Candida albicans, a pathogenic fungus that causes infections in humans. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is stable under normal laboratory conditions and has a long shelf life. However, there are also some limitations to using 1-Vinyl-1H-1,2,4-triazole-5-carboxamide in lab experiments. For example, the solubility of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide in water is relatively low, which can make it difficult to work with in aqueous solutions. Furthermore, the mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide. One potential area of research is the development of new synthetic methods for 1-Vinyl-1H-1,2,4-triazole-5-carboxamide that are more efficient and environmentally friendly. In addition, further studies are needed to fully understand the mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide and its potential as a therapeutic agent for various diseases. Furthermore, the use of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide as a building block in the synthesis of new materials has potential applications in various fields, including catalysis, drug delivery, and sensors.
Synthesemethoden
1-Vinyl-1H-1,2,4-triazole-5-carboxamide can be synthesized through a two-step reaction process. The first step involves the reaction of 4-amino-1,2,4-triazole with acetic anhydride to form 1-acetyl-4-amino-1,2,4-triazole. The second step involves the reaction of 1-acetyl-4-amino-1,2,4-triazole with vinyl isocyanate to form 1-Vinyl-1H-1,2,4-triazole-5-carboxamide. This method has been widely used in the synthesis of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease. Furthermore, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been used as a building block in the synthesis of various materials, including polymers, dendrimers, and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
106535-51-7 |
|---|---|
Produktname |
1-Vinyl-1H-1,2,4-triazole-5-carboxamide |
Molekularformel |
C5H6N4O |
Molekulargewicht |
138.13 g/mol |
IUPAC-Name |
2-ethenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C5H6N4O/c1-2-9-5(4(6)10)7-3-8-9/h2-3H,1H2,(H2,6,10) |
InChI-Schlüssel |
PEKPAJNIMAGSRZ-UHFFFAOYSA-N |
SMILES |
C=CN1C(=NC=N1)C(=O)N |
Kanonische SMILES |
C=CN1C(=NC=N1)C(=O)N |
Synonyme |
1H-1,2,4-Triazole-5-carboxamide,1-ethenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



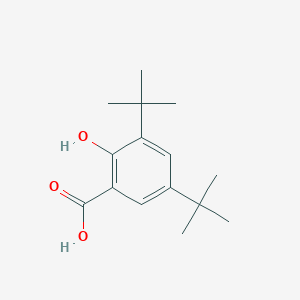
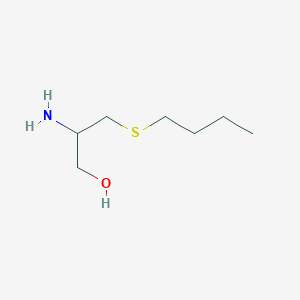
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
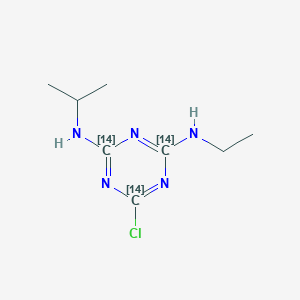
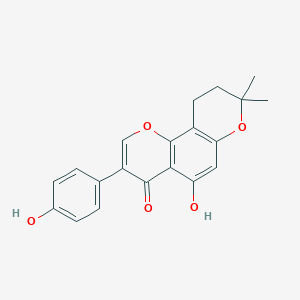
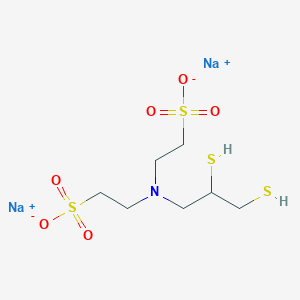
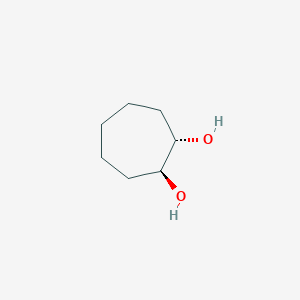
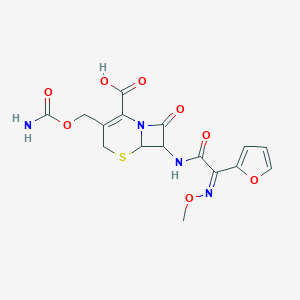
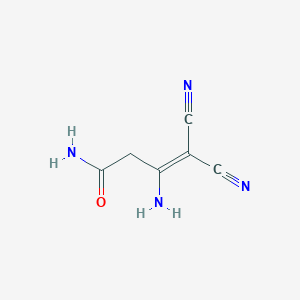
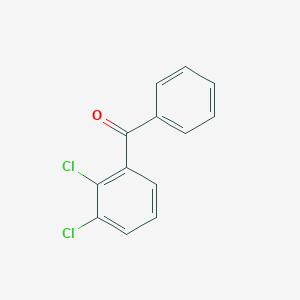
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)
